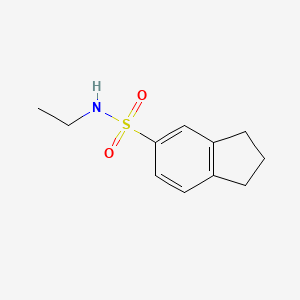

N-乙基-2,3-二氢-1H-茚-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a chemical compound with the CAS Number: 35203-93-1 . It has a molecular weight of 197.26 . The IUPAC name for this compound is 5-indanesulfonamide .

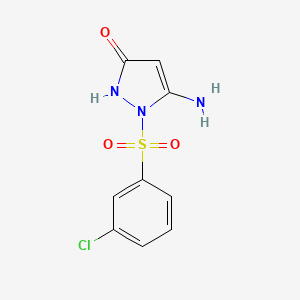

Molecular Structure Analysis

The InChI code for “N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide” is a powder at room temperature . It has a melting point range of 132-136 degrees Celsius .科学研究应用

环境影响和降解

研究探索了全氟磺酰胺的环境存在和降解,全氟磺酰胺与 N-乙基-2,3-二氢-1H-茚-5-磺酰胺具有结构相似性。研究表明这些化合物出现在室内和室外环境中,突出了它们在空气和灰尘中持久存在和对人体造成潜在影响 (Shoeib 等,2005)。此外,定量研究了磺酰胺衍生物在土壤中的生物转化,强调了它们转化为全氟辛烷磺酸 (PFOS) 和其他持久性衍生物 (Sandra Mejia Avendaño 和 Jinxia Liu,2015)。

材料科学和催化

在材料科学领域,磺酰胺化合物已被用于合成新型配合物。例如,N-[2-(2-羟基亚苄基氨基)乙基]-4-甲基-苯-磺酰胺已被用作配体,与有趣的超分子结构和在催化和材料设计中的潜在应用一起形成配合物 (Li 等,2009)。此外,磺化的石墨烯已被开发为一种有效的固体酸催化剂,表明磺酰胺相关材料在促进化学反应方面的潜力 (Ji 等,2011)。

药物和生物医学应用

在药物研究中,磺酰胺衍生物因其作为血清素受体拮抗剂的潜力而受到研究,展示了磺酰胺类化合物在治疗神经系统疾病中的治疗潜力 (N. Mesquida 等,2009)。此外,磺酰胺苯丙氨酸类似物因其抗菌、抗真菌和抗癌特性而受到探索,展示了磺酰胺化合物的多种生物活性 (K. Devi 和 P. Awasthi,2020)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Target of Action

The primary target of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in various inflammatory diseases .

Mode of Action

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide interacts with its target by binding directly to the NLRP3 protein . This binding action blocks the assembly and activation of the NLRP3 inflammasome .

Biochemical Pathways

The compound’s interaction with the NLRP3 inflammasome affects the pyroptosis pathway . Pyroptosis is a form of programmed cell death that occurs in response to inflammation. By inhibiting the NLRP3 inflammasome, the compound effectively inhibits cell pyroptosis .

Pharmacokinetics

The compound’s molecular weight of 1462289 suggests that it may have favorable bioavailability.

Result of Action

The result of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide’s action is the inhibition of cell pyroptosis . This can lead to a decrease in inflammation, which may be beneficial in the treatment of various inflammatory diseases .

生化分析

Biochemical Properties

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide has been identified as a potent inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases . The compound binds directly to the NLRP3 protein, blocking the assembly and activation of the inflammasome .

Cellular Effects

The inhibition of the NLRP3 inflammasome by N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide has significant effects on cellular processes. It effectively inhibits cell pyroptosis, a form of programmed cell death that is associated with inflammation .

Molecular Mechanism

The molecular mechanism of action of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide involves direct binding to the NLRP3 protein. This binding blocks the assembly and activation of the NLRP3 inflammasome, thereby inhibiting cell pyroptosis .

属性

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYYXLAHBQHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)

![(E)-3-(4-(tert-butyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2943801.png)

![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2943807.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2943812.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)